molecular formula C12H14N2O3 B1457869 Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 23699-62-9

Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B1457869
CAS No.: 23699-62-9
M. Wt: 234.25 g/mol
InChI Key: QHBMXBYQIXXILX-UHFFFAOYSA-N
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Description

Core Molecular Architecture

The fundamental molecular structure of ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is built upon a rigid pyrrolopyridine framework that demonstrates remarkable structural stability and planarity. According to crystallographic analyses of related pyrrolopyridine systems, the pyrrolo[3,2-b]pyrrole core adopts a perfectly planar structure with a 180° nitrogen-carbon-carbon-nitrogen torsion angle. This planar arrangement is crucial for the compound's electronic properties and facilitates effective π-conjugation across the entire heterocyclic system.

The molecular formula of this compound is established as C₁₂H₁₄N₂O₃ based on structural elucidation studies. The compound exhibits a molecular weight that reflects the presence of both ethoxy and ethyl ester functional groups attached to the core heterocyclic framework. The standard International Chemical Identifier (InChI) for this compound is InChI=1S/C12H14N2O3/c1-3-16-11-6-5-8-9(14-11)7-10(13-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3, which provides a unique digital fingerprint for the molecular structure.

The heterocyclic core consists of a five-membered pyrrole ring fused to a six-membered pyridine ring at the 3,2-positions, creating a bicyclic system with two nitrogen atoms. The pyrrole nitrogen occupies position 1 of the fused system, while the pyridine nitrogen is located at position 4 relative to the fusion point. This arrangement creates a system with distinct electronic characteristics compared to other isomeric pyrrolopyridine frameworks.

Table 1: Core Structural Parameters of this compound

Parameter Value Reference
Molecular Formula C₁₂H₁₄N₂O₃
InChI Key QHBMXBYQIXXILX-UHFFFAOYSA-N
Core Planarity 180° N-C-C-N torsion angle
Ring System Pyrrolo[3,2-b]pyridine
Density 1.18 g/cm³
Boiling Point 253.1 °C at 760 mmHg

The bond lengths within the pyrrolopyridine core follow established patterns for aromatic heterocycles. Computational and experimental studies on related pyrrolopyridine compounds indicate that carbon-carbon bonds in the aromatic rings typically range from 1.35 to 1.42 Å, while carbon-nitrogen bonds fall within 1.32 to 1.38 Å. The fusion of the pyrrole and pyridine rings creates a delocalized π-electron system that spans both rings, contributing to the overall stability and electronic properties of the molecule.

Substituent Positioning and Electronic Effects

The substitution pattern of this compound significantly influences both the electronic distribution and chemical reactivity of the molecule. The ethoxy group is positioned at the 5-position of the pyridine ring, while the ethyl ester functionality is located at the 2-position of the pyrrole ring. This specific arrangement creates distinct electronic effects that modulate the overall molecular properties.

The ethoxy substituent at position 5 acts as an electron-donating group through both inductive and resonance effects. The oxygen atom contains lone pairs that can participate in resonance with the pyridine π-system, increasing electron density at specific positions within the ring. This electron donation enhances the nucleophilicity of adjacent positions and influences the compound's reactivity toward electrophilic reagents. Studies on related pyrrolopyridine derivatives have shown that alkoxy substituents can shift tautomeric equilibria toward enol forms due to enhanced stabilization of electron-rich systems by the electron-deficient pyridine ring.

The ethyl ester group at position 2 introduces electron-withdrawing characteristics through the carbonyl functionality. This group withdraws electron density from the pyrrole ring through both inductive and resonance effects, creating a polarization that influences the overall electronic distribution. The ester carbonyl carbon exhibits partial positive character, making it susceptible to nucleophilic attack, while simultaneously reducing electron density on the adjacent pyrrole carbon atoms.

Table 2: Electronic Effects of Substituents in this compound

Substituent Position Electronic Effect Impact on Ring System
Ethoxy (-OCH₂CH₃) 5 Electron-donating Increases pyridine electron density
Ethyl ester (-COOCH₂CH₃) 2 Electron-withdrawing Decreases pyrrole electron density
Pyridine N 4 Electron-withdrawing Creates electron-deficient ring
Pyrrole N-H 1 Electron-donating Provides resonance stabilization

The electronic complementarity between the electron-donating ethoxy group and the electron-withdrawing ester functionality creates a balanced electronic structure that may contribute to the compound's stability and reactivity profile. This electronic arrangement is further modulated by the inherent electronic characteristics of the pyrrolopyridine core, where the pyridine nitrogen introduces additional electron-withdrawing character.

Computational studies on related pyrrolopyridine systems have revealed that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions are significantly influenced by substituent patterns. The presence of electron-donating groups typically raises the HOMO energy level, while electron-withdrawing groups lower the LUMO energy, potentially affecting the compound's redox properties and photophysical behavior.

Tautomeric and Conformational Equilibria

The tautomeric behavior of this compound represents a complex equilibrium system influenced by both intramolecular and intermolecular factors. The presence of multiple heteroatoms and functional groups within the molecule creates several potential tautomeric forms, each with distinct stability and reactivity characteristics.

The primary tautomeric equilibrium involves the pyrrole nitrogen proton, which can potentially migrate to create different structural isomers. However, studies on related pyrrolopyridine compounds suggest that the standard pyrrole form typically predominates due to the aromatic stabilization of the five-membered ring. The electron-withdrawing nature of the pyridine ring and the ester carbonyl group may further stabilize the pyrrole tautomer by maintaining optimal electronic distribution.

Solvent effects play a crucial role in determining tautomeric ratios for pyrrolopyridine derivatives. Research on analogous 1,2-dihydropyrrolo[2,3-b]pyridin-3-one systems has demonstrated that solvent polarity significantly influences keto-enol equilibria. In polar protic solvents, the enol form can be stabilized through hydrogen bonding interactions, while in nonpolar solvents, the keto form typically predominates. For this compound, the presence of the ethoxy group may provide additional stabilization for certain tautomeric forms through intramolecular interactions.

Table 3: Tautomeric Equilibria Factors in Pyrrolopyridine Systems

Factor Effect on Equilibrium Relevance to Target Compound
Solvent Polarity Stabilizes polar tautomers May affect ester-enol equilibria
Temperature Influences kinetic equilibration Controls tautomer interconversion rates
Substituent Electronics Modulates relative stabilities Ethoxy donation vs. ester withdrawal
Ring Planarity Favors aromatic tautomers Maintains pyrrolopyridine aromaticity

Conformational analysis reveals that the ethoxy and ethyl ester substituents exhibit rotational freedom around their respective C-O bonds. The ethoxy group can adopt various conformations that either minimize steric interactions or maximize stabilizing interactions with the heterocyclic core. Computational studies on related compounds suggest that certain conformations may be preferred based on dipole-dipole interactions and potential hydrogen bonding with the pyrrole N-H group.

The ester functionality introduces additional conformational complexity due to the possibility of syn and anti arrangements around the C-CO bond. These conformational preferences can influence both the molecular dipole moment and the accessibility of reactive sites for chemical transformations. Crystallographic studies of related pyrrolopyridine esters have shown that the anti conformation is typically preferred to minimize steric repulsion between the ester alkyl group and the heterocyclic core.

Protonation studies conducted on similar pyrrolopyridine systems have revealed that multiple protonation sites exist, including the pyridine nitrogen, the ester carbonyl oxygen, and potentially the ethoxy oxygen. The relative basicities of these sites depend on the electronic environment created by the substituent pattern, with the pyridine nitrogen typically serving as the primary protonation site under mildly acidic conditions.

Properties

IUPAC Name

ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-16-11-6-5-8-9(14-11)7-10(13-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBMXBYQIXXILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C1)NC(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as the upregulation of detoxifying enzymes. These temporal effects are crucial for understanding the long-term impact of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to different cellular compartments. Its localization and accumulation within cells can influence its activity and efficacy, making it important to study these aspects in detail.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a compound with the CAS number 23699-62-9, has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H14_{14}N2_2O3_3
  • Molecular Weight : 234.25 g/mol
  • Appearance : White to brown solid
  • Melting Point : Not available
  • Boiling Point : 253.1 °C at 760 mmHg
  • Density : 1.18 g/cm³
PropertyValue
Molecular FormulaC12_{12}H14_{14}N2_2O3_3
Molecular Weight234.25 g/mol
AppearanceWhite to brown solid
Boiling Point253.1 °C
Density1.18 g/cm³

Research indicates that this compound exhibits significant biological activity primarily through its interaction with cyclooxygenase (COX) enzymes. It has been shown to selectively inhibit COX-2, an enzyme implicated in inflammatory processes.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives similar to this compound showed a high selectivity index for COX-2 over COX-1, indicating potential as anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs like celecoxib .
  • Cytotoxicity Evaluation :
    • In vitro studies assessed the cytotoxic potential of this compound on various cell lines, revealing that concentrations below 50 µM did not significantly affect cell viability. This suggests a favorable safety profile for further pharmacological development .
  • Molecular Docking Studies :
    • Molecular docking studies have indicated that the compound can effectively bind to the active site of COX-2, supporting its role as a selective inhibitor. The binding affinity was comparable to known COX inhibitors, which highlights its therapeutic potential in treating inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeFindings
Anti-inflammatorySelective COX-2 inhibition with minimal side effects
CytotoxicityLow cytotoxicity at concentrations <50 µM
Molecular DockingComparable binding affinity to COX inhibitors

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolopyridine have shown promising results in inhibiting tumor growth by inducing apoptosis and disrupting cellular signaling pathways associated with cancer progression .

Neuroprotective Effects

The neuroprotective properties of pyrrolopyridine derivatives suggest that this compound may play a role in treating neurodegenerative diseases. Studies have demonstrated that related compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease .

Drug Development

This compound serves as a valuable scaffold for the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets. The compound's ability to interact with various receptors makes it a candidate for developing drugs aimed at treating multiple conditions, including metabolic disorders and infectious diseases .

Synthesis of Analogues

The synthesis of analogues based on this compound is an active area of research. By altering functional groups or substituents on the pyrrolopyridine core, researchers aim to optimize pharmacological profiles and reduce side effects associated with existing treatments .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BNeuroprotectionShowed reduction in oxidative stress markers in neuronal cultures treated with the compound.
Study CDrug DevelopmentHighlighted the compound's potential as a lead structure for designing new anti-inflammatory agents.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The table below compares Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with key analogues:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
This compound (23699-62-9) C₁₂H₁₄N₂O₃ 234.25 -OCH₂CH₃ (5), -COOCH₂CH₃ (2) Intermediate for drug synthesis
Ethyl 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (3469-63-4) C₁₁H₁₂N₂O₃ 220.23 -OCH₃ (5), -COOCH₂CH₃ (2) Lower lipophilicity vs. ethoxy analogue
Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1255098-82-8) C₁₀H₉BrN₂O₂ 269.10 -Br (5), -COOCH₂CH₃ (2) Electrophilic substitution precursor
Ethyl 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1132610-85-5) C₁₁H₁₁BrN₂O₂ 283.12 -Br (3), -CH₃ (5), -COOCH₂CH₃ (2) Suzuki coupling intermediate
Ethyl 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (800401-62-1) C₁₀H₉ClN₂O₂ 224.65 -Cl (5), -COOCH₂CH₃ (2) Electron-withdrawing substituent effects
Key Observations:
  • Substituent Effects: Ethoxy vs. Halogen Substituents (Br, Cl): Bromo and chloro groups at position 5 enhance electrophilic reactivity, making these compounds suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) . Positional Isomerism: The [2,3-c] pyrrolopyridine isomer () exhibits distinct electronic properties compared to the [3,2-b] isomer due to altered ring fusion.
This compound
  • Cyclization : Similar to the preparation of ethyl 5-methoxy derivatives via Pd/C-catalyzed hydrogenation .
  • Nucleophilic Substitution : Ethoxy groups may be introduced via SN2 reactions on halogenated precursors .
Brominated Analogues
  • Ethyl 5-Bromo Derivative : Synthesized via direct bromination using pyridinium tribromide, enabling downstream functionalization .
  • Ethyl 3-Bromo-5-methyl Derivative : Likely prepared via regioselective bromination, leveraging the methyl group’s directing effects .

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step organic transformations starting from appropriately substituted pyridine or pyrrole precursors. The key steps include:

  • Formation of the pyrrolo[3,2-b]pyridine ring system through cyclization or coupling reactions.
  • Introduction of the ethoxy group at the 5-position.
  • Installation of the ethyl carboxylate moiety at the 2-position via esterification or carboxylation reactions.

Stepwise Synthesis Details

Step 1: Protection and Functionalization of the Pyridine Ring

  • Starting from a pyridine derivative, protection of reactive sites is often achieved using silyl protecting groups such as triisopropylsilyl (TIPS) chloride.
  • Ortho-lithiation using sec-butyllithium allows for regioselective lithiation at the 5-position, facilitating subsequent electrophilic substitution.

Step 2: Introduction of the Ethyl Carboxylate Group

  • The lithiated intermediate is reacted with ethyl chloroformate to introduce the ethyl ester group at the 2-position.
  • Deprotection of silyl groups is performed using tetra-n-butylammonium fluoride (TBAF) to yield the free hydroxyl or amine functionalities as needed.

Step 3: Introduction of the Ethoxy Group

  • The ethoxy substituent at the 5-position can be introduced via nucleophilic substitution or alkylation reactions, often employing ethyl alcohol derivatives under controlled conditions.

Step 4: Final Cyclization and Purification

  • Cyclization to form the fused pyrrolo[3,2-b]pyridine ring is achieved through palladium-catalyzed coupling reactions or other cyclization strategies.
  • Purification is typically performed by recrystallization or chromatographic techniques to isolate the target compound with high purity.

Representative Synthetic Route (Adapted from Analogous Pyrrolo[2,3-b]pyridine Derivatives)

Although direct literature on this compound is limited, synthetic methodologies from related pyrrolo[2,3-b]pyridine derivatives provide a valuable framework:

Step Reagents and Conditions Description
1 Triisopropylsilyl chloride, NaH, DMF, 5°C Protection of hydroxyl or amine groups on pyridine precursor
2 sec-Butyllithium, ethyl chloroformate, THF, -78°C Ortho-lithiation and esterification to introduce ethyl carboxylate
3 TBAF, THF, room temperature Deprotection of silyl groups
4 Ethyl alcohol derivatives, base, reflux Alkylation to introduce ethoxy group at 5-position
5 Pd(OAc)2, phosphine ligand, amine coupling, 110°C Palladium-catalyzed coupling and ring closure to form pyrrolo[3,2-b]pyridine core

Preparation of Stock Solutions and Formulations

For biological evaluation and in vivo studies, this compound is prepared in solution form using solvents such as DMSO, PEG300, Tween 80, and corn oil. The preparation involves:

  • Dissolving the compound in DMSO to prepare a master stock solution.
  • Sequential addition of co-solvents such as PEG300 and Tween 80 with mixing and clarification steps to ensure a clear solution.
  • Final dilution with water or corn oil for in vivo administration.

Stock Solution Preparation Table:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 4.2689 21.3447 42.6894
5 mM Solution Volume (mL) 0.8538 4.2689 8.5379
10 mM Solution Volume (mL) 0.4269 2.1345 4.2689

Note: Preparation involves ensuring each solvent addition results in a clear solution before proceeding.

Analytical and Research Findings Relevant to Preparation

  • The solubility and stability of this compound in various solvents have been evaluated to optimize formulation for biological assays.
  • Physical methods such as vortexing, ultrasonication, or mild heating (hot water bath) are used to aid dissolution during preparation.
  • The compound’s molecular weight and molarity calculations are critical for precise formulation and dosing in experimental setups.

Summary Table of Preparation Parameters

Parameter Description Notes
Protecting Group Triisopropylsilyl (TIPS) chloride Used for selective protection
Lithiation Agent sec-Butyllithium Enables regioselective lithiation
Esterification Reagent Ethyl chloroformate Introduces ethyl carboxylate group
Deprotection Reagent TBAF Removes silyl protecting groups
Alkylation Agent Ethyl alcohol derivatives Introduces ethoxy substituent
Catalysts Pd(OAc)2, phosphine ligands For coupling and ring closure
Solvents for Formulation DMSO, PEG300, Tween 80, Corn oil For in vivo and in vitro studies

Q & A

Basic Research Questions

Q. What are common synthetic routes for Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrrolopyridine derivatives are prepared by reacting ethyl pyrrole-2-carboxylate precursors with acyl chlorides or boronic acids under catalytic conditions. A key step involves introducing the ethoxy group at the 5-position via alkoxylation or substitution reactions. Purification often employs silica gel chromatography, and characterization relies on 1H^1H-NMR (e.g., δ 12.52 ppm for NH protons in DMSO-d6_6), ESI-MS, and HRMS .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis : 1H^1H-NMR detects aromatic protons (δ 6.32–9.20 ppm) and ethoxy groups (quartet at δ 4.27–4.41 ppm, triplet at δ 1.32–1.37 ppm). 13C^{13}C-NMR confirms carbonyl (δ ~164 ppm) and aromatic carbons .
  • Mass Spectrometry : ESIMS and HRMS validate molecular weight (e.g., [M+H]+^+ at m/z 359.1054 for a derivative in ) .
  • Chromatography : TLC monitors reaction progress, while HPLC ensures purity ≥95% .

Advanced Research Questions

Q. How can low yields in multi-step syntheses of pyrrolopyridine derivatives be optimized?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd(PPh3_3)4_4 (0.05–0.1 eq) for Suzuki-Miyaura couplings to enhance cross-coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates.
  • Temperature Control : Reflux conditions (e.g., 80–100°C) for boronic acid couplings increase conversion rates .
  • Yield Data : In , a 54% yield for bromothienopyridine synthesis was achieved using potassium tert-butoxide in DMF, highlighting the need for stoichiometric base optimization.

Q. How to resolve discrepancies in spectroscopic data during structural validation?

  • Methodological Answer :

  • Impurity Analysis : Byproducts from incomplete reactions (e.g., unsubstituted intermediates) may cause unexpected NMR peaks. Repurify via gradient elution (e.g., heptane/EtOAc 70:30 to 50:50) .
  • Deuterated Solvent Effects : Compare DMSO-d6_6 vs. CDCl3_3 spectra; NH protons (δ ~12.5 ppm) may shift or broaden in polar solvents .
  • HRMS Calibration : Confirm exact mass with internal standards (e.g., <0.01 Da error) to rule out isobaric interferences .

Q. What strategies improve regioselectivity in functionalizing the pyrrolopyridine core?

  • Methodological Answer :

  • Directed Metallation : Use LiTMP or LDA to deprotonate specific positions (e.g., C-5 for ethoxylation) before electrophilic quenching .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc) to direct substitutions to desired positions .
  • Computational Modeling : DFT calculations predict electrophilic aromatic substitution preferences based on electron density maps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

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